N-butyl-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-BUTYL-N-{5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a pyrazole ring, a thiadiazole ring, and a butylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-N-{5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.
Formation of the thiadiazole ring: This involves the cyclization of a thiosemicarbazide derivative with a suitable carbonyl compound.
Coupling of the pyrazole and thiadiazole rings: This step often requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the butylamine group: This can be done through nucleophilic substitution reactions, where the amine group is introduced to the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-N-{5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and thiadiazole rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives where the butylamine group is replaced by other functional groups.
Scientific Research Applications
N-BUTYL-N-{5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-BUTYL-N-{5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets. The pyrazole and thiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The butylamine group can enhance the compound’s binding affinity to its target by forming hydrogen bonds or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-BUTYL-N-{5-[2-(4-METHYL-1H-IMIDAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE: Similar structure but with an imidazole ring instead of a pyrazole ring.
N-BUTYL-N-{5-[2-(4-METHYL-1H-TRIAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE: Similar structure but with a triazole ring instead of a pyrazole ring.
Uniqueness
N-BUTYL-N-{5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is unique due to the presence of both pyrazole and thiadiazole rings, which can provide a distinct set of chemical and biological properties. The combination of these rings with the butylamine group can result in unique binding interactions with molecular targets, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C12H19N5S |
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Molecular Weight |
265.38 g/mol |
IUPAC Name |
N-butyl-5-[2-(4-methylpyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H19N5S/c1-3-4-6-13-12-16-15-11(18-12)5-7-17-9-10(2)8-14-17/h8-9H,3-7H2,1-2H3,(H,13,16) |
InChI Key |
KRSNTXRCSSKUEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NN=C(S1)CCN2C=C(C=N2)C |
Origin of Product |
United States |
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